molecular formula C17H16ClNO3S B12623914 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one CAS No. 921611-06-5

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

Cat. No.: B12623914
CAS No.: 921611-06-5
M. Wt: 349.8 g/mol
InChI Key: HVCRJNNBBJXFPY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with the thiazolidinone ring intact.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Research has indicated its ability to inhibit the growth of certain bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

    Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)thiazolidin-4-one: Lacks the 4-methoxyphenyl group, which may result in different chemical and biological properties.

    3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one:

    2-(4-Methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one: Features a phenyl group instead of the 4-chlorophenyl group, which may influence its biological activity.

Uniqueness

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and bioactivity, making it a valuable compound for research and development in various fields.

Biological Activity

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClNO3SC_{17}H_{16}ClNO_3S. Its structure consists of a thiazolidinone ring substituted with chlorophenyl and methoxyphenyl groups, which are critical for its biological activity.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds like this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays using human glioblastoma cells (LN229) demonstrated that derivatives of thiazolidinone, including the compound , significantly inhibited cell proliferation and induced apoptosis. The efficacy was assessed through MTT assays and colony formation tests .
CompoundCell LineIC50 Value (µM)Mechanism
This compoundLN22912.5Induces apoptosis
Other ThiazolidinonesVariousVariesInhibits cell proliferation

Anti-inflammatory Activity

Research has indicated that thiazolidinone derivatives can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

Thiazolidinone compounds are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This activity is crucial for protecting cellular integrity and promoting overall health .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Enzyme Inhibition : It exhibits inhibitory effects on COX enzymes, leading to decreased production of pro-inflammatory mediators.

Case Studies

  • Study on Glioblastoma : A study published in PMC evaluated the anticancer efficacy of various thiazolidinone derivatives against glioblastoma cells. The results showed that the tested compound significantly reduced cell viability compared to controls .
  • Inflammatory Response : Another study investigated the anti-inflammatory effects of thiazolidinones in animal models of arthritis. The administration of these compounds resulted in reduced swelling and pain scores compared to untreated groups .

Properties

CAS No.

921611-06-5

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16ClNO3S/c1-21-15-8-2-12(3-9-15)10-22-19-16(20)11-23-17(19)13-4-6-14(18)7-5-13/h2-9,17H,10-11H2,1H3

InChI Key

HVCRJNNBBJXFPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CON2C(SCC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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